molecular formula C18H20FNO2 B5847584 N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B5847584
M. Wt: 301.4 g/mol
InChI Key: ZKEZPMAIAYLAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood.

Mechanism of Action

N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the human body. Activation of these receptors by N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). These signaling pathways are involved in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide leads to various biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of cytokine production, and the regulation of ion channels. The physiological effects of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide include the modulation of pain perception, the suppression of inflammation, and the regulation of mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide in scientific research is its potent agonist activity at the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system in various experimental models. However, one limitation of using this compound is its potential toxicity and adverse effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Another direction is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-fluorobenzonitrile with 4-methoxy-3-methylphenylacetic acid in the presence of a catalyst and a solvent. The resulting product is then converted to the amide form using an appropriate reagent. The purity and yield of the final product can be improved by various purification techniques, such as chromatography and recrystallization.

Scientific Research Applications

The unique pharmacological properties of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide make it a valuable tool for scientific research. This compound can be used to study the endocannabinoid system and its role in various physiological processes. It can also be used to investigate the therapeutic potential of cannabinoid receptor agonists in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-13-12-14(6-11-17(13)22-2)4-3-5-18(21)20-16-9-7-15(19)8-10-16/h6-12H,3-5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZPMAIAYLAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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